molecular formula C19H21N3O4S B2872590 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-methoxyphenyl)acetamide CAS No. 1252822-39-1

2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B2872590
CAS No.: 1252822-39-1
M. Wt: 387.45
InChI Key: ZBIFUCVQPRNVSY-UHFFFAOYSA-N
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Description

2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-methoxyphenyl)acetamide is a complex organic compound belonging to the thieno[3,2-d]pyrimidine class. This compound features a thieno[3,2-d]pyrimidin-4-one core structure, which is a heterocyclic aromatic system containing sulfur and nitrogen atoms[_{{{CITATION{{{_1{New synthetic approaches to thieno[3,2-d]pyrimidine and thieno3,4-b .... The presence of a butyl group and a methoxyphenyl moiety adds to its structural complexity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno[3,2-d]pyrimidin-4-ones typically involves cyclization reactions of 3-amino-thiophene-2-carboxylate derivatives[_{{{CITATION{{{_1{New synthetic approaches to thieno[3,2-d]pyrimidine and thieno3,4-b .... Common methods include:

  • Cyclization using formic acid or triethyl orthoformate: : These reagents facilitate the formation of the thieno[3,2-d]pyrimidin-4-one core[_{{{CITATION{{{_1{New synthetic approaches to thieno[3,2-d]pyrimidine and thieno3,4-b ....

  • Use of dimethylformamide dimethylacetal (DMF-DMA): : This reagent, combined with a primary amine, can also be used to achieve cyclization[_{{{CITATION{{{_1{New synthetic approaches to thieno[3,2-d]pyrimidine and thieno3,4-b ....

Industrial Production Methods

Industrial production of this compound would likely involve scaling up these cyclization reactions, ensuring precise control over reaction conditions such as temperature, pressure, and reagent concentrations. Purification steps, such as recrystallization or chromatography, would be necessary to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Introduction of oxygen atoms into the molecule.

  • Reduction: : Removal of oxygen atoms or reduction of double bonds.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

  • Chemistry: : As a building block for synthesizing more complex molecules.

  • Biology: : Studying its biological activity and potential as a therapeutic agent.

  • Medicine: : Investigating its use in drug development, particularly for diseases where thieno[3,2-d]pyrimidin-4-ones show promise.

  • Industry: : Utilization in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its molecular targets and pathways involved. It may interact with specific enzymes or receptors, leading to biological responses. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

This compound can be compared with other thieno[3,2-d]pyrimidin-4-ones and related heterocyclic compounds. Similar compounds might include:

  • Thieno[3,4-b]pyrimidin-4-ones

  • Indole derivatives

  • Imidazole-containing compounds

Properties

IUPAC Name

2-(3-butyl-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl)-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-3-4-10-21-18(24)17-15(9-11-27-17)22(19(21)25)12-16(23)20-13-5-7-14(26-2)8-6-13/h5-9,11,17H,3-4,10,12H2,1-2H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXDJRGGIAWRSKH-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2C(=[N+](C1=O)CC(=O)NC3=CC=C(C=C3)OC)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N3O4S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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